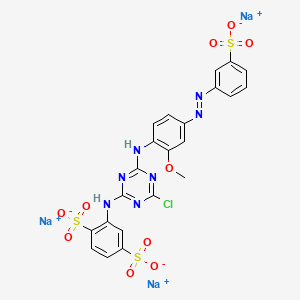
1,4-Benzenedisulfonic acid, 2-((4-chloro-6-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)-1,3,5-triazin-2-yl)amino)-, trisodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzenedisulfonic acid, 2-((4-chloro-6-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)-1,3,5-triazin-2-yl)amino)-, trisodium salt is a complex organic compound. It is commonly used in various industrial applications, particularly in the production of dyes and pigments. The compound’s unique structure allows it to interact with other chemicals in specific ways, making it valuable in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedisulfonic acid, 2-((4-chloro-6-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)-1,3,5-triazin-2-yl)amino)-, trisodium salt involves multiple steps. The process typically begins with the sulfonation of benzene to produce benzenedisulfonic acid. This is followed by the introduction of the azo group through a diazotization reaction, where an aromatic amine is converted into a diazonium salt and then coupled with another aromatic compound. The final step involves the chlorination and triazine ring formation, resulting in the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction pathways ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,4-Benzenedisulfonic acid, 2-((4-chloro-6-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)-1,3,5-triazin-2-yl)amino)-, trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite and zinc dust are often used.
Substitution: Nucleophilic substitution reactions typically require basic conditions and the presence of a suitable nucleophile.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted triazine derivatives.
科学的研究の応用
1,4-Benzenedisulfonic acid, 2-((4-chloro-6-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)-1,3,5-triazin-2-yl)amino)-, trisodium salt is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
作用機序
The compound exerts its effects through various molecular interactions. The azo group allows it to form stable complexes with metal ions, which can be used in analytical chemistry. The sulfonic acid groups enhance its solubility in water, making it suitable for use in aqueous environments. The triazine ring provides stability and resistance to degradation, ensuring its effectiveness in various applications.
類似化合物との比較
1,4-Benzenedisulfonic acid, 2-((4-chloro-6-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)-1,3,5-triazin-2-yl)amino)-, trisodium salt is unique due to its combination of functional groups. Similar compounds include:
1,3,5-Triazine derivatives: These compounds share the triazine ring structure but may lack the azo or sulfonic acid groups.
Azo dyes: These compounds contain the azo group but may not have the triazine ring or sulfonic acid groups.
Sulfonic acid derivatives: These compounds have sulfonic acid groups but may not contain the azo or triazine components.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical properties and applications.
特性
CAS番号 |
72927-91-4 |
|---|---|
分子式 |
C22H15ClN7Na3O10S3 |
分子量 |
738.0 g/mol |
IUPAC名 |
trisodium;2-[[4-chloro-6-[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]anilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C22H18ClN7O10S3.3Na/c1-40-18-10-13(30-29-12-3-2-4-14(9-12)41(31,32)33)5-7-16(18)24-21-26-20(23)27-22(28-21)25-17-11-15(42(34,35)36)6-8-19(17)43(37,38)39;;;/h2-11H,1H3,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H2,24,25,26,27,28);;;/q;3*+1/p-3 |
InChIキー |
FIFKTDSXJNRBOT-UHFFFAOYSA-K |
正規SMILES |
COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])NC3=NC(=NC(=N3)Cl)NC4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



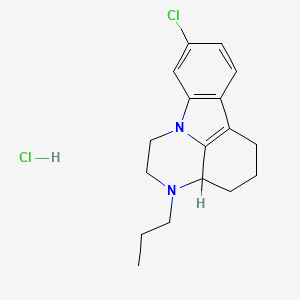
![1-[2-(Methanesulfonyl)ethyl]aziridine-2-carbonitrile](/img/structure/B14453326.png)
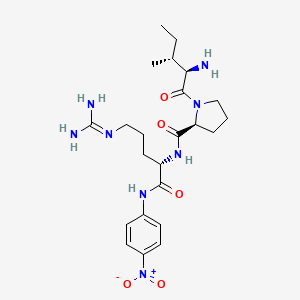
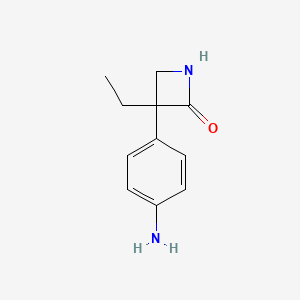
![4-[(5-Nitrofuran-2-yl)methyl]morpholine](/img/structure/B14453350.png)
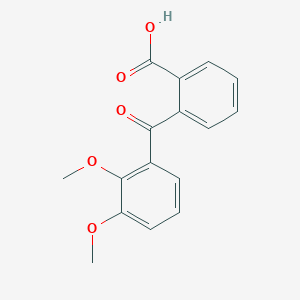
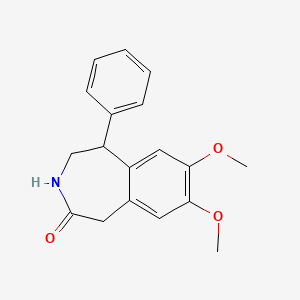
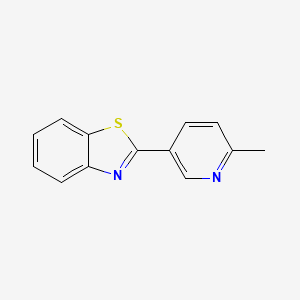

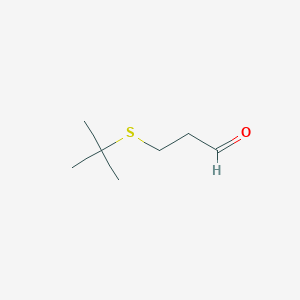
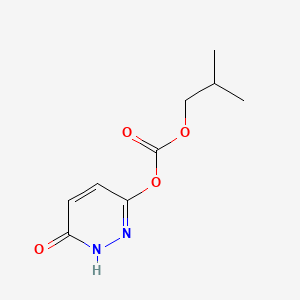
![Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate](/img/structure/B14453396.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene](/img/structure/B14453397.png)
